Diacetazotol

概要

説明

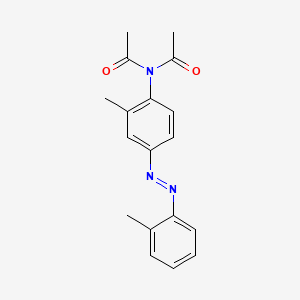

ジアセタゾトールは、N-アセチル-N-[2-メチル-4-(2-メチルフェニル)アゾ]フェニルアセトアミドとしても知られ、分子式C18H19N3O2、分子量309.36 g/molの合成有機化合物です . その特徴的なレンガ色の針状結晶で知られており、主に皮膚科で使用されています .

2. 製法

ジアセタゾトールは、アミノアゾトルエンを酢酸無水物または塩化アセチルと酢酸ナトリウムの存在下で処理することにより合成できます . 反応条件は通常、次のとおりです。

試薬: アミノアゾトルエン、酢酸無水物または塩化アセチル、酢酸ナトリウム。

工業的な生産方法は類似していますが、大量に対応するために規模が拡大されています。このプロセスには、製品の品質と収量を維持するために、反応パラメータの精密な制御が必要です。

準備方法

Diacetazotol can be synthesized by treating aminoazotoluene with acetic anhydride or acetyl chloride in the presence of sodium acetate . The reaction conditions typically involve:

Reagents: Aminoazotoluene, acetic anhydride or acetyl chloride, sodium acetate.

Industrial production methods are similar but scaled up to accommodate larger quantities. The process involves precise control of reaction parameters to maintain product quality and yield.

化学反応の分析

2.1. Hydrogen Atom Transfer (HAT) and Cross-Dehydrogenative Coupling

Diacetyl serves as a visible light-sensitive photosensitizer in metal-free Minisci alkylation, enabling cross-dehydrogenative coupling reactions .

-

Mechanism : Under visible light, diacetyl abstracts hydrogen atoms from C(sp³)–H bonds, generating alkyl radicals. These radicals undergo coupling with heteroarenes (e.g., quinine, nicotine derivatives) to form alkylated products.

-

Scope :

2.2. Enzymatic Decomposition by Pyruvate Dehydrogenase

Diacetyl is a substrate for the pyruvate dehydrogenase complex (PDC), catalyzing its decomposition into acetate, acetyl-CoA, and NADH .

-

Kinetics :

-

Reaction rate: ~7.1% of pyruvate’s rate.

-

Kₘ: 0.46 mM (lower affinity than pyruvate).

-

-

Inhibition :

2.3. Role in the Maillard Reaction

Diacetyl is a key intermediate in non-enzymatic browning (Maillard reaction), particularly under high-temperature and alkaline conditions .

-

Formation : Generated via sugar fragmentation and oxidative degradation.

-

Quantification : Analyzed using GC-NPD after derivatization with o-phenylenediamine dihydrochloride .

-

Conditions for Maximal Yield :

-

Temperature: 160°C.

-

pH: 9.

-

-

Toxicological Relevance : Associated with cytotoxicity, respiratory toxicity, and formation of advanced glycation endproducts (AGEs) .

2.4. Oxidative and Redox Reactions

-

Oxidation : Converts to carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

-

Redox Cycling : Participates in metabolic pathways involving the urea and tricarboxylic acid (TCA) cycles, altering plasmatic metabolite profiles .

3.1. Respiratory Toxicity

Diacetyl exposure in mice induces necrotizing lesions and fibrohistiocytic proliferation in the respiratory tract :

-

Subacute Exposure (200–400 ppm for 5 days):

-

Necrotizing rhinitis, laryngitis, and bronchitis.

-

Mortality observed at higher doses.

-

-

Subchronic Exposure (100 ppm for 12 weeks):

-

Epithelial atrophy and peribronchial lymphocytic inflammation.

-

-

Metabolic Markers : Elevated peroxynitrite levels and altered superoxide dismutase (SOD) activity .

3.2. Metabolic Dysregulation

Oral diacetyl intake alters plasmatic metabolites in the urea cycle (e.g., citrulline, ornithine) and TCA cycle (e.g., citrate, fumarate) . These changes are sex-dependent, highlighting hormonal influences on metabolic responses.

科学的研究の応用

Diacetazotol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

作用機序

ジアセタゾトールは、主にジオキシン誘導性エトキシレゾルフィン-O-デエチラーゼ活性の阻害を介してその効果を発揮します . この酵素は、さまざまな異物の代謝に関与しており、その阻害はジオキシンの毒性を軽減する可能性があります。 関与する分子標的と経路には、有害な化合物の解毒において重要な役割を果たすシトクロムP450酵素系が含まれます .

6. 類似の化合物との比較

ジアセタゾトールは、その特定の構造と生物学的活性により、他の類似の化合物とは異なります。類似の化合物には、次のものがあります。

ジアセチルアミノアゾトルエン: 類似の構造を共有していますが、生物学的活性は異なります。

N,N-ジアセチル-o-トリルアゾ-o-トルイジン: 構造的に関連する別の化合物であり、用途が異なります.

ジアセタゾトールは、ジオキシン誘導性エトキシレゾルフィン-O-デエチラーゼ活性の特定の阻害により際立っており、ジオキシンの毒性を軽減することに焦点を当てた研究に役立ちます .

類似化合物との比較

Diacetazotol is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Diacetylaminoazotoluene: Shares a similar structure but differs in its biological activity.

N,N-diacetyl-o-tolyazo-o-toluidine: Another structurally related compound with different applications.

This compound stands out due to its specific inhibition of dioxin-induced ethoxyresorufin-O-deethylase activity, making it valuable in research focused on reducing dioxin toxicity .

生物活性

Diacetazotol, also known as N,N-diacetyl-o-tolylazo-o-toluidine, is a compound that has garnered attention for its biological activities, particularly in the context of toxicity inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound is characterized by its azo structure, which is significant in its interaction with biological systems. The molecular formula is C12H14N4O2, and it has a molecular weight of 246.26 g/mol. Its structure can be represented as follows:

This compound exhibits inhibitory activity against dioxin toxicity by targeting specific enzymatic pathways. Notably, it inhibits the enzyme ethoxyallyl alcohol-O-deethylase (EROD), which is crucial in the metabolism of dioxins, thereby mitigating their toxic effects in biological systems .

Inhibition of Dioxin Toxicity

Research indicates that this compound has significant potential in reducing dioxin-induced toxicity. The compound's mechanism involves the inhibition of EROD activity, which is often upregulated in the presence of dioxins. This inhibition leads to a decrease in the toxic metabolites produced during dioxin metabolism.

Case Study 1: In Vitro Assessment

In a controlled laboratory setting, liver microsomes were treated with this compound alongside dioxins. The results showed a significant reduction in EROD activity compared to controls without this compound. This suggests that this compound may serve as a protective agent against dioxin toxicity.

Case Study 2: Animal Model Experimentation

A series of animal studies were conducted to evaluate the protective effects of this compound against dioxin-induced toxicity. Animals pre-treated with this compound exhibited lower levels of toxic metabolites and improved survival rates compared to untreated controls. These findings highlight the potential therapeutic applications of this compound in toxicology.

特性

IUPAC Name |

N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEDSISPYKQADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878298, DTXSID30871563 | |

| Record name | Diacetazotol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-N-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-63-6 | |

| Record name | N-Acetyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetazotol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetazotol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetazotol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetazotol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-o-tolylazo-o-tolyl)diacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETAZOTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1925T7L3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。